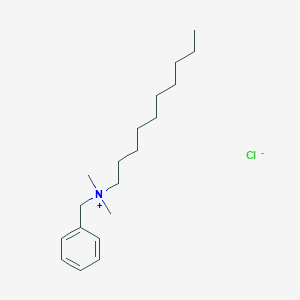

Benzyldimethyldecylammonium chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyldimethyldecylammonium chloride is typically synthesized through a quaternization reaction. The process involves the reaction of decylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyldimethyldecylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield decylamine and benzyl alcohol .

Applications De Recherche Scientifique

Antimicrobial Activity

BDMAC is primarily utilized as an antimicrobial agent . It exhibits broad-spectrum efficacy against various microorganisms, including antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves disrupting microbial cell membranes, making it effective in both clinical and non-clinical settings.

Case Study: Efficacy Against MRSA

A study demonstrated that BDMAC effectively reduced MRSA counts in contaminated environments, showcasing its potential as a disinfectant in healthcare settings .

Disinfectants and Sanitizers

BDMAC is a key ingredient in many cleaning products and disinfectants. Its properties as a cationic surfactant facilitate the removal of dirt and microbial contaminants from surfaces.

Applications:

- Household Cleaners : Used in formulations for disinfecting surfaces.

- Personal Care Products : Incorporated into hand sanitizers, shampoos, and wet wipes for its antimicrobial properties .

Pharmaceutical Applications

In pharmaceuticals, BDMAC serves multiple roles:

- Preservative : Commonly used in eye drops, ear drops, and nasal sprays due to its antimicrobial properties .

- Absorption Enhancer : Enhances the penetration of active pharmaceutical ingredients through biological membranes .

Case Study: Eye Drop Formulations

Research indicates that BDMAC concentrations between 0.004% to 0.01% are effective as preservatives in ophthalmic solutions without causing significant irritation to the corneal endothelium .

Agricultural Uses

In agriculture, BDMAC is employed as a biocide and algaecide. It helps control microbial growth on crops and prevents algae formation in water bodies.

Applications:

- Veterinary Medicine : Used for disinfecting animal housing and equipment.

- Crop Protection : Acts against fungal pathogens affecting crops .

Analytical Applications

BDMAC is utilized as an analytical reference standard in chromatography for determining analyte concentrations in various matrices such as food products and biological samples.

| Application Area | Specific Uses |

|---|---|

| Cleaning Products | Surface disinfectants |

| Personal Care | Hand sanitizers, shampoos |

| Pharmaceuticals | Preservatives in eye drops |

| Agriculture | Biocides for crops |

| Analytical Chemistry | Reference standard for chromatography techniques |

Mécanisme D'action

Benzyldimethyldecylammonium chloride exerts its effects primarily through disruption of microbial cell membranes. The cationic nature of the compound allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death. This mechanism makes it highly effective against a broad spectrum of bacteria, fungi, and viruses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Benzyldimethyldodecylammonium chloride

- Benzyldimethyltetradecylammonium chloride

- Benzyldimethylhexadecylammonium chloride

Uniqueness

Compared to its analogs, benzyldimethyldecylammonium chloride has a shorter alkyl chain, which can influence its solubility and antimicrobial efficacy. Its unique balance of hydrophobic and hydrophilic properties makes it particularly effective in certain formulations where other quaternary ammonium compounds may not perform as well .

Activité Biologique

Benzyldimethyldecylammonium chloride (BDMAC) is a quaternary ammonium compound widely recognized for its antimicrobial properties and applications in various industries, including pharmaceuticals, personal care, and disinfection. This article explores the biological activity of BDMAC, focusing on its mechanisms of action, efficacy against microorganisms, and relevant case studies.

- Chemical Formula : CHClN

- Molecular Weight : 311.93 g/mol

BDMAC acts primarily as a cationic surfactant , which allows it to interact with microbial cell membranes. The mechanism of action involves the following processes:

- Membrane Disruption : BDMAC binds to the phospholipid bilayer of microbial cells, leading to destabilization and increased permeability. This disruption causes leakage of cellular contents, ultimately resulting in cell death .

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This interference affects essential metabolic pathways within the cell .

- Oxidative Stress Induction : BDMAC can induce oxidative stress in cells, activating stress response pathways that alter gene expression and cellular functions.

Antimicrobial Efficacy

BDMAC exhibits potent antimicrobial activity against a wide range of pathogens, including bacteria, viruses, and fungi. Its efficacy varies depending on the concentration and type of microorganism:

- Bacterial Activity : BDMAC is effective against both gram-positive and gram-negative bacteria. Studies indicate that it is particularly effective against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Fungal Activity : The compound has shown significant antifungal properties, making it suitable for use in formulations targeting fungal infections .

- Virucidal Properties : BDMAC has demonstrated effectiveness against certain viruses, contributing to its use in disinfectants .

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of BDMAC against various microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 |

| Escherichia coli | 1 |

| Candida albicans | 2 |

| Influenza virus | 5 |

Case Study 1: Efficacy Against Resistant Strains

A study investigated the effectiveness of BDMAC against resistant strains of Pseudomonas aeruginosa. The results indicated that while some strains exhibited initial resistance at low concentrations (0.02%), adaptation allowed growth at concentrations as high as 0.36% . This adaptability highlights the importance of understanding microbial resistance mechanisms when using BDMAC in clinical settings.

Case Study 2: Environmental Impact Assessment

Research on the environmental persistence of BDMAC revealed its adsorption characteristics in agricultural soils. A study found that BDMAC showed higher adsorption in soils with greater clay content, suggesting potential environmental implications for its widespread use in disinfectants . The findings emphasize the need for careful management practices to mitigate environmental contamination.

Propriétés

IUPAC Name |

benzyl-decyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLKXKJIMOHHG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040780 | |

| Record name | Benzyldimethyldecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

63449-41-2, 965-32-2 | |

| Record name | BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19873 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decyldimethylbenzylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C8-18-Alkydimethylbenzyl ammonium chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063449412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethyldecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl(decyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

29-34 °C | |

| Record name | BENZALKONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1584 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.